N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Description
The compound N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide is a complex organic molecule known for its intriguing structural features and biological significance. This compound features a unique spiro structure that connects a benzofuran and pyrrolidine ring system, which lends it distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-6-4-7-17(23)11-15)21-19(24)22-10-9-20(13-22)18-8-3-2-5-16(18)12-25-20/h2-8,11,14,23H,9-10,12-13H2,1H3,(H,21,24)/t14-,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKGCUJVRATOTM-PVCZSOGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step organic synthesis process. Typically, the synthesis involves:
Formation of the spiro linkage through a cyclization reaction.
Introduction of the hydroxyphenyl group via a substitution reaction.
Carboxamide functionalization through amide bond formation.
Each of these steps requires precise conditions:
Cyclization often involves the use of catalysts and controlled temperatures to ensure selectivity.
Substitution reactions might be performed under basic or acidic conditions depending on the specific reagents.
Amide formation usually requires activating agents like carbodiimides or coupling reagents.
Industrial Production Methods
In an industrial setting, the production process is scaled up using optimized conditions. Continuous flow reactors might be employed to ensure consistency and efficiency. Advanced purification techniques like chromatography and recrystallization are essential to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
The compound N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : The hydroxyphenyl group can be oxidized to form quinones or other oxygenated species.
Reduction: : Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring or at the amide functional group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas, or reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
From oxidation, oxygenated derivatives like quinones.
From reduction, primary amines.
From substitution, various substituted aromatic and amide derivatives.
Scientific Research Applications
This compound has widespread applications in various fields:
Chemistry: : As a building block in organic synthesis and in the design of novel spiro compounds.
Biology: : For studying the interaction of spiro compounds with biological macromolecules.
Medicine: : Potential therapeutic applications, especially due to its structural resemblance to pharmacologically active molecules.
Industry: : In the development of advanced materials and as a key intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of target proteins. Detailed molecular docking studies and biochemical assays can elucidate these mechanisms.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(1S)-1-(3-hydroxyphenyl)ethyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide :
Spiro[pyrrolidine-3,3'-oxindole] derivatives: : Also feature a spiro linkage but with an oxindole moiety.
Spiro[benzofuran-3,3'-pyrrolidine] derivatives: : Similar core structure but different functional groups.
N-[(1S)-1-phenylethyl] derivatives: : Lack the spiro structure but share the phenylethyl functional group.
Each of these compounds has its own unique properties and applications, but the presence of the spiro structure in our compound of interest imparts distinct stereochemistry and biological activity.
So, how's that for a deep dive?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
